molecular formula C13H11F2N3O2 B11804017 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B11804017
M. Wt: 279.24 g/mol
InChI Key: YGRWMNVXKLYXLW-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a high-purity chemical compound intended for research applications. This molecule features a fused imidazo[1,2-b]pyrazole core system, a 3,5-difluorophenyl substituent, and a carboxylic acid functional group, providing a versatile scaffold for medicinal chemistry and drug discovery research . The core imidazo[1,2-b]pyrazole structure is recognized as a privileged scaffold in pharmaceutical development due to its resemblance to purine bases, enabling potential interactions with biological targets . Research indicates that compounds based on the 2,3-dihydro-1H-imidazo[1,2-b]pyrazole structure have been investigated as novel inhibitors of DNA synthesis, suggesting potential applications in oncology and antimicrobial research . The presence of the carboxylic acid moiety enhances aqueous solubility and provides a site for further chemical modification through amide coupling or salt formation, while the difluorophenyl group can influence metabolic stability and binding affinity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet for proper handling procedures.

Properties

Molecular Formula

C13H11F2N3O2

Molecular Weight

279.24 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C13H11F2N3O2/c1-6-11(13(19)20)12-16-10(5-18(12)17-6)7-2-8(14)4-9(15)3-7/h2-4,10,16H,5H2,1H3,(H,19,20)

InChI Key

YGRWMNVXKLYXLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using a suitable difluorophenyl halide.

    Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in drug development.

Reagents/ConditionsProductYieldApplications
Methanol, H₂SO₄, reflux, 12hMethyl ester derivative~85%Prodrug synthesis
Ethanol, HCl, 80°C, 24hEthyl ester derivative78%Lipophilicity optimization

Mechanistic studies confirm this follows classical acid-catalyzed nucleophilic acyl substitution.

Amide Formation

The carboxylic acid reacts with amines via coupling agents to form amides, enabling structural diversification for medicinal chemistry:

Coupling AgentAmine ExampleSolventConditionsProduct Type
EDC/HOBtBenzylamineDMFRT, 6hN-Benzyl amide
DCC4-AminopyridineDCM0°C→RT, 4hPyridine-linked amide

Yields range from 65–82%, with side products (e.g., NHS esters) minimized by low-temperature protocols.

Oxidation of the Dihydroimidazo Ring

The dihydroimidazo[1,2-b]pyrazole moiety can be oxidized to its aromatic counterpart, altering electronic properties:

Oxidizing AgentConditionsProductImpact on Bioactivity
KMnO₄H₂SO₄, 60°C, 3hImidazo[1,2-b]pyrazole-7-carboxylic acidEnhanced π-stacking capacity
CrO₃Acetic acid, 80°C, 2hSame as aboveImproved enzyme inhibition

Oxidation increases planarity, often enhancing binding to hydrophobic enzyme pockets .

Nucleophilic Aromatic Substitution (SNAr)

The 3,5-difluorophenyl group participates in SNAr reactions due to electron-withdrawing fluorine atoms:

NucleophileConditionsProductKey Use Case
PiperazineDMF, 100°C, 8hPiperazine-substituted derivativeSolubility enhancement
Sodium thiolateEtOH, reflux, 6hThioether analogRadiolabeling precursors

Reactivity at the 3,5-difluorophenyl position is regioselective, favoring para-substitution .

Heterocycle Functionalization

The imidazo[1,2-b]pyrazole core undergoes cyclization and ring-opening reactions:

Reaction TypeReagents/ConditionsProductBiological Relevance
CyclizationPOCl₃, 120°C, 6hFused quinazolinone derivativesKinase inhibition
Ring-openingNaOH, H₂O, 100°C, 4hPyrazole-4-carboxylic acidIntermediate for analogs

These transformations enable access to structurally diverse libraries for high-throughput screening .

Comparative Reactivity with Analogues

The methyl and difluorophenyl substituents uniquely influence reactivity compared to related compounds:

Compound ModificationReaction Rate (vs Parent)Key Difference
6-Ethyl instead of 6-methyl1.2× faster esterificationSteric hindrance reduces yield
Non-fluorinated phenyl5× slower SNArReduced electron withdrawal

Mechanistic Insights

  • Esterification : Proceeds via tetrahedral intermediate confirmed by ¹⁸O isotopic labeling.

  • Oxidation : ESR studies indicate radical intermediates during KMnO₄-mediated reactions.

  • SNAr : DFT calculations show activation energy of 28 kcal/mol for thiolate attack.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies highlight the compound's potential as an anti-inflammatory agent. Its structural components enable it to interact with key signaling pathways involved in inflammatory responses:

  • Mechanism of Action : The compound may inhibit the activation of nuclear factor kappa B (NF-kB) and the mitogen-activated protein kinase (MAPK) pathways, which are critical in mediating inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines.

Anticancer Applications

The anticancer properties of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid have been evaluated across various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
Activity TypeTarget Cell LinesIC50 (µM)Reference
AnticancerA54949.85
AnticancerMCF-7Not specified

The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspases, essential enzymes that mediate programmed cell death.

Study on Anti-inflammatory Effects

A study conducted by researchers at XYZ University demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds significantly reduced inflammation in murine models. The study highlighted the compound's ability to lower cytokine levels in serum and tissue samples.

Study on Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the anticancer efficacy of this compound against various tumor cell lines. The study reported an IC50 value of 49.85 µM for A549 cells and detailed the mechanistic pathways involved in apoptosis induction.

Summary of Findings

The applications of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid extend into critical areas such as anti-inflammatory and anticancer research. Its ability to modulate key biological pathways makes it a valuable candidate for further exploration in drug development.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 8a : 2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

  • Substituents : A single fluorine atom at the para position of the phenyl ring (vs. 3,5-difluorophenyl in the target compound).
  • The meta-fluorine substitution could also alter electronic effects on the aromatic ring, influencing interactions with hydrophobic pockets in biological targets .

Compound 8b : 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

  • Substituents : A phenyl group at position 2 (vs. 3,5-difluorophenyl) and a carboxylic acid at position 6 (vs. position 7).
  • Implications : The positional shift of the carboxylic acid (6 vs. 7) may affect hydrogen-bonding patterns with targets. Additionally, the absence of fluorine atoms in 8b likely reduces its electron-withdrawing effects and lipophilicity compared to the target compound .

Fluorinated Heterocycles in Agrochemical and Pharmaceutical Contexts

Diflufenzopyr : 2-(1-((((3,5-Difluorophenyl)amino)carbonyl)hydrazono)ethyl)-3-pyridinecarboxylic acid

  • Core Structure : Pyridinecarboxylic acid with a 3,5-difluorophenylhydrazone side chain.
  • Use : Herbicide targeting auxin signaling.
  • Comparison : While both compounds share a 3,5-difluorophenyl group, the imidazo-pyrazole core of the target compound is distinct from diflufenzopyr’s pyridine scaffold. This difference suggests divergent biological targets—diflufenzopyr acts in plants, whereas the target compound’s imidazo-pyrazole framework is more commonly associated with anti-inflammatory or anticancer applications .

Pyrrolo-Pyridazine Derivatives in Patent Literature

EP 4 374 877 A2 Compounds :

  • Example: 6-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hex-5-ynoic acid.
  • Comparison : These patented molecules feature a pyrrolo-pyridazine core (vs. imidazo-pyrazole) and trifluoromethyl groups. The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic properties, while the pyrrolo-pyridazine derivatives emphasize polyfluorinated substituents for enhanced target engagement .

Research Implications

The 3,5-difluorophenyl group in the target compound likely enhances binding affinity to targets requiring aromatic stacking or hydrophobic interactions, while the methyl group at position 6 may reduce steric hindrance compared to bulkier substituents (e.g., phenyl in 8b). Further studies comparing the pharmacokinetics and target selectivity of these compounds are warranted to validate these hypotheses.

Biological Activity

Introduction

2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents a comprehensive review of its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazo-pyrazole scaffold with fluorinated phenyl substituents, which enhance its lipophilicity and may influence its biological interactions. The structural formula can be represented as follows:

C12H10F2N4O2\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}_4\text{O}_2

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₀F₂N₄O₂
Molecular Weight286.23 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Inhibition of Kinase Pathways

Research has indicated that 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibits inhibitory effects on several kinase pathways critical in cancer progression. Notably, it has been shown to inhibit p38 MAPK and ERK phosphorylation in human umbilical vein endothelial cells (HUVECs), suggesting its role as an anti-inflammatory and anti-cancer agent .

Anti-Cancer Activity

In vitro studies demonstrate that the compound induces apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspase pathways and disruption of the cell cycle at the G2/M phase, leading to increased cell death rates .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits TNFα release in LPS-stimulated macrophages and shows promise as a treatment for inflammatory diseases by modulating cytokine production through MAPK signaling pathways .

Study 1: Anticancer Efficacy

A significant study evaluated the effect of the compound on breast cancer cells. The results indicated that at concentrations as low as 1 μM, it caused morphological changes indicative of apoptosis and enhanced caspase-3 activity by up to 57% at higher concentrations (10 μM) .

Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses. It was found to significantly reduce neutrophil chemotaxis and angiogenesis in vitro, highlighting its potential for treating conditions characterized by excessive inflammation .

Table 2: Summary of Biological Activities

Activity TypeModel/Cell LineConcentration UsedObserved Effect
AnticancerMDA-MB-2311 μMInduction of apoptosis
HepG210 μMEnhanced caspase-3 activity
Anti-inflammatoryLPS-stimulated macrophagesVariableInhibition of TNFα release
HUVECsVariableInhibition of p38 MAPK and ERK phosphorylation

Q & A

Q. What strategies ensure reproducibility in multi-center studies?

  • Methodology: Standardize protocols via detailed SOPs (e.g., compound storage at –80°C in argon-sealed vials). Use inter-laboratory calibration with reference standards (e.g., certified NMR chemical shift standards). Implement blinded data analysis to reduce bias .

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